molecular formula C10H22O2Si B136674 Cyclohexylethyldimethoxysilane CAS No. 131390-30-2

Cyclohexylethyldimethoxysilane

Cat. No. B136674
M. Wt: 201.36 g/mol
InChI Key: MERVQXRFKMSFJS-UHFFFAOYSA-N
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Description

Cyclohexylethyldimethoxysilane is a chemical compound with the molecular formula C10H22O2Si . It has a molecular weight of 202.37 . It is used as an external donor for Ziegler-Natta catalyst .


Physical And Chemical Properties Analysis

Cyclohexylethyldimethoxysilane is a colorless liquid . It has a melting point of less than 0°C and a boiling point of 81°C . Its density is 0.938 .

Scientific Research Applications

1. Synthesis and Characterization of Multiwall Carbon Nanotubes

Cyclohexanol, related to cyclohexylethyldimethoxysilane, has been employed as a carbon precursor in the synthesis of multiwall carbon nanotubes (MWCNTs) using a Chemical Vapor Deposition (CVD) system. This process highlighted the potential of cyclohexanol in reducing the formation of amorphous carbon and catalyst particles in the as-grown CNTs, indicating its effectiveness in obtaining high purity MWCNTs (Shirazi et al., 2011).

2. Degradation of Recalcitrant Compounds

Studies have shown the effectiveness of cyclohexane, closely related to cyclohexylethyldimethoxysilane, in the degradation of recalcitrant compounds. A cyclohexane-degrading consortium was obtained from oil-contaminated soil, highlighting the potential of using such compounds in environmental remediation and pollutant degradation (Lee & Cho, 2008).

3. Liquid-Phase Catalytic Oxidation

Cyclohexane's transformation into adipic acid via cyclohexanol–cyclohexanone mixture formation has been analyzed in industrial processes. This highlights the role of cyclohexane-related compounds in catalytic oxidation, an essential process in chemical industry applications (Brégeault, 2003).

4. Enantioselective Oxidation in Organic Synthesis

Cyclohexanone monooxygenases, related to cyclohexane compounds, have been applied for the enantioselective oxidation of organic sulfur compounds to sulfoxides. This application is significant in organic synthesis, demonstrating the versatility of cyclohexane derivatives in catalyzing important chemical reactions (Colonna et al., 1996).

5. Polymerization and Catalysis

Research indicates the utility of cyclohexene, a compound structurally related to cyclohexylethyldimethoxysilane, in ethylene/cyclohexene copolymerization. This process, catalyzed by nonbridged half-titanocenes, emphasizes the role of cyclohexane derivatives in polymer science and catalysis (Wang et al., 2005).

Safety And Hazards

Cyclohexylethyldimethoxysilane is classified as a skin irritant (Category 2) and is hazardous to the aquatic environment with long-lasting effects (Chronic Category 2) . Safety measures include wearing protective gear and avoiding release to the environment . In case of skin contact, it is advised to wash with plenty of water and seek medical help if skin irritation occurs .

properties

IUPAC Name

cyclohexyl-ethyl-dimethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si/c1-4-13(11-2,12-3)10-8-6-5-7-9-10/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPVYYOIYSITJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C1CCCCC1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylethyldimethoxysilane

CAS RN

131390-30-2
Record name Cyclohexylethyldimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131390-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylethyldimethoxysilane
Reactant of Route 2
Cyclohexylethyldimethoxysilane
Reactant of Route 3
Cyclohexylethyldimethoxysilane
Reactant of Route 4
Cyclohexylethyldimethoxysilane
Reactant of Route 5
Cyclohexylethyldimethoxysilane
Reactant of Route 6
Cyclohexylethyldimethoxysilane

Citations

For This Compound
1
Citations
A Vijayasai - 2012
Number of citations: 3

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